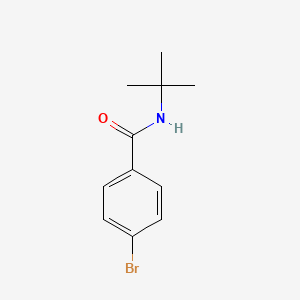

4-bromo-N-tert-butylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMGMDLGMVXWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345274 | |

| Record name | 4-bromo-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42498-38-4 | |

| Record name | 4-Bromo-N-(1,1-dimethylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42498-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-bromo-N-tert-butylbenzamide CAS number

An In-depth Technical Guide to 4-bromo-N-tert-butylbenzamide

Introduction

This compound is a vital synthetic intermediate in the landscape of modern medicinal chemistry and drug discovery. As a halogenated aromatic amide, it serves as a versatile molecular scaffold, providing a reactive handle for a multitude of cross-coupling reactions while its N-tert-butyl group offers steric bulk that can be crucial for modulating pharmacokinetic properties or directing molecular interactions. This guide provides an in-depth exploration of its synthesis, properties, and applications, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind its synthesis, detail robust experimental protocols, and highlight its utility as a foundational building block for more complex, biologically active molecules.

Compound Identification and Physicochemical Profile

Accurate identification is the cornerstone of reproducible science. This compound is unequivocally identified by its CAS number and other key descriptors. Its fundamental physicochemical properties are summarized below, providing a critical reference for experimental design.

| Property | Value | Source |

| CAS Number | 42498-38-4 | [1][2] |

| IUPAC Name | This compound | [2][3] |

| Molecular Formula | C₁₁H₁₄BrNO | [3] |

| Molecular Weight | 256.14 g/mol | [3] |

| Appearance | White to yellow crystalline solid | [4][5] |

| Melting Point | 130-134 °C | [4][5] |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)Br | [2][3] |

| InChIKey | FZMGMDLGMVXWCF-UHFFFAOYSA-N | [2][3] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved via the nucleophilic acyl substitution of 4-bromobenzoyl chloride with tert-butylamine. This reaction, a variant of the Schotten-Baumann reaction, is highly reliable and scalable.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established mechanism. The nitrogen atom of tert-butylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. An additional equivalent of the amine base (or a non-nucleophilic base) is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Causality in Experimental Design:

-

Choice of Amine: Tert-butylamine serves as both the nucleophile and the acid scavenger. Using an excess ensures that one equivalent is available to form the amide while another is free to neutralize the HCl generated, preventing the protonation and deactivation of the reacting nucleophile.

-

Solvent: Dichloromethane (CH₂Cl₂) is an excellent solvent choice as it is relatively inert and effectively dissolves both the acyl chloride and the amine, facilitating the reaction.

-

Temperature Control: The reaction is initiated at 0 °C. This is a critical control measure to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring selectivity. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Profile for Structural Validation

Confirmation of the final product's identity and purity is achieved through spectroscopic analysis. The expected signals are as follows:

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include a strong N-H stretch around 3355 cm⁻¹ and a prominent C=O (amide I) stretch at approximately 1652 cm⁻¹.[5]

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum will show:

-

¹³C NMR (Carbon NMR): The carbon spectrum will display characteristic peaks:

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

-

Scaffold for Pharmaceutical Compositions: The compound has been cited in patents as a key component in pharmaceutical compositions, underscoring its relevance in the development of new therapeutics.[6] The benzamide core is a common feature in many biologically active molecules.

-

Intermediate for Bioactive Molecule Synthesis: The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for screening. For instance, it serves as a precursor for synthesizing more complex molecules, including potent elastase inhibitors, which are targets for inflammatory diseases.[7]

-

Modulation of Physicochemical Properties: The N-tert-butyl group imparts significant steric bulk and lipophilicity. In drug design, such groups can be used to block metabolic sites, improve cell membrane permeability, or enforce a specific conformation required for binding to a biological target.

Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to these steps, coupled with the spectroscopic validation described above, ensures the synthesis of high-purity material.

Protocol 1: Synthesis of this compound[4]

-

Reaction Setup: In a suitable reaction vessel, cool a mixture of methylene chloride (7.5 L) and tert-butylamine (1.0 L, ~9.5 mol) to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Prepare a solution of 4-bromobenzoyl chloride (1.0 kg, 4.56 mol) in methylene chloride (5.0 L). Add this solution portion-wise to the cooled amine mixture, ensuring the internal temperature is maintained between 0-5 °C.

-

Reaction: Once the addition is complete, allow the mixture to stir overnight, gradually warming to room temperature.

-

Initial Filtration: Filter the reaction mixture to remove the tert-butylamine hydrochloride salt that has precipitated. Wash the filtrate with additional methylene chloride (~1.5 L).

-

Aqueous Work-up: Transfer the organic filtrate to a separatory funnel and wash sequentially with:

-

3 N HCl (3 x 1.5 L) to remove all excess tert-butylamine.

-

Saturated NaHCO₃ solution (2 x 1.3 L) to neutralize any remaining acid.

-

Brine (1 x 0.7 L) to begin the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization[4]

-

Slurry: Transfer the crude solid to a flask and add ether (~2.7 L). Stir vigorously for 30 minutes to form a slurry.

-

Cooling and Filtration: Cool the mixture to 0 °C in an ice bath to maximize crystallization.

-

Isolation: Filter the cold mixture to collect the purified crystals. Wash the crystals with a small amount of cold ether and dry under vacuum.

-

Product: This procedure yields this compound as white crystals with a melting point of 133-134 °C.

Safety and Handling

As a matter of best practice, researchers should always consult the specific Safety Data Sheet (SDS) for this compound before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when dealing with powdered solids or volatile solvents.

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This compound (CAS: 42498-38-4) is a cornerstone synthetic building block with significant applications in pharmaceutical research and development. Its straightforward and high-yielding synthesis, combined with the versatility of its functional groups, makes it an invaluable tool for medicinal chemists. The detailed protocols and mechanistic insights provided in this guide offer a comprehensive resource for the synthesis, validation, and strategic application of this important chemical intermediate.

References

- PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.

- Royal Society of Chemistry. (2017). Supplementary Information for an unspecified article. This source provided detailed NMR and IR spectroscopic data. While the direct article link is unavailable, the data is consistent with the compound's structure.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.

- PubChem. (n.d.). 4-bromo-N-butylbenzamide. National Center for Biotechnology Information.

- ADMET & DMPK. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities.

- PubChem. (n.d.). 4-Bromo-N-methylbenzamide. National Center for Biotechnology Information.

- J&K Scientific LLC. (n.d.). This compound.

- Google Patents. (n.d.). AU700984B2 - Benzamide-containing pharmaceutical compositions.

- PMC. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. National Center for Biotechnology Information.

- Supporting Information. (n.d.). General procedure for N-Boc protection of amines.

- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

Sources

- 1. 42498-38-4 Cas No. | 4-Bromo-N-(tert-butyl)benzamide | Apollo [store.apolloscientific.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C11H14BrNO | CID 603258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]

- 7. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of 4-bromo-N-tert-butylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and organic synthesis, the true value of a chemical building block lies not just in its structure, but in a deep, practical understanding of its properties, reactivity, and handling. As a Senior Application Scientist, my focus extends beyond the theoretical to the tangible realities of the lab bench. This guide is crafted to provide that nuanced perspective on 4-bromo-N-tert-butylbenzamide. We will dissect its fundamental characteristics, not as isolated data points, but as interconnected attributes that inform its potential as a versatile intermediate. The methodologies and insights presented here are designed to be robust and self-validating, empowering you to integrate this compound into your research with confidence and strategic foresight.

Core Molecular Profile and Physicochemical Characteristics

The utility of this compound stems directly from its distinct molecular architecture. The interplay between the electronically-influential brominated phenyl ring and the sterically-demanding N-tert-butyl group governs its physical properties and chemical behavior.

Structural and Chemical Identity

The compound is formally known by its IUPAC name, this compound[1][2]. Its structure features a benzamide core with a bromine atom at the para-position of the benzene ring and a tertiary butyl group attached to the amide nitrogen. This bulky tert-butyl group provides significant steric hindrance around the amide bond, which can enhance the metabolic stability of derivative compounds—a desirable trait in drug development.

Diagram 1: Annotated Structure of this compound

Caption: Key functional moieties of this compound.

Physicochemical Data Summary

A clear understanding of a compound's physical properties is the bedrock of successful experimental design, from solubility tests to reaction setup. The data below has been consolidated from various sources to provide a reliable reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1][3] |

| CAS Number | 42498-38-4 | [1][2][4] |

| Appearance | White crystals or powder | [5][6] |

| Melting Point | 130-134 °C | [5][6][7] |

| SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)Br | [1][2][8] |

The consistent, relatively high melting point suggests a stable and well-ordered crystalline lattice structure, which is beneficial for purification by recrystallization and for long-term storage.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The most direct and reliable method involves the reaction of 4-bromobenzoyl chloride with tert-butylamine. The causality behind the procedural steps is critical for ensuring a high yield of pure product.

Synthetic Workflow Overview

The process begins with the slow addition of the acid chloride to the amine at reduced temperature to manage the exothermicity of the reaction. An organic base is typically not required as the amine reactant can be used in excess to neutralize the HCl byproduct, though a non-nucleophilic base like triethylamine can be employed for stoichiometric control. The subsequent workup is designed to systematically remove unreacted starting materials and byproducts.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: Step-by-step synthesis and purification workflow.

Field-Tested Experimental Protocol

This protocol is based on a well-established literature procedure[5].

-

Reaction Setup: A solution of tert-butylamine (3030 ml) in methylene chloride (22.5 L) is prepared and cooled to 0°C in an appropriately sized reaction vessel. The use of a cold bath is critical to dissipate heat from the highly exothermic acylation reaction.

-

Reagent Addition: A solution of 4-bromo-benzoyl chloride (3 kg) in methylene chloride (15 L) is added in portions, maintaining the internal temperature between 0-5°C[5]. This controlled addition prevents the formation of side products.

-

Reaction Progression: The mixture is stirred overnight at room temperature to ensure the reaction proceeds to completion.

-

Initial Filtration: The reaction mixture is filtered. The filtrate contains the desired product, while the solid is likely the hydrochloride salt of the excess amine.

-

Aqueous Workup: The filtrate is washed sequentially with 3 N HCl (3 x 5 L), NaHCO₃ solution (2 x 4 L), and brine (2 x 2 L). This series of washes is a self-validating system: the acid wash removes any remaining basic tert-butylamine, the bicarbonate wash neutralizes any residual acid, and the brine wash begins the drying process.

-

Drying and Concentration: The separated organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by evaporation under reduced pressure[5].

-

Final Purification: The resulting crude crystals are further purified by stirring with ether (8 L), cooling to 0°C, and filtering to yield the final product as white crystals with a reported melting point of 133°-134° C[5].

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. The expected data provides a benchmark for laboratory results.

| Technique | Feature | Expected Data | Source |

| ¹H NMR (CDCl₃) | Aromatic Protons | Multiplet or two doublets, ~7.54-7.60 ppm (4H) | [6] |

| Amide Proton | Broad singlet, ~5.99 ppm (1H) | [6] | |

| tert-Butyl Protons | Singlet, ~1.47 ppm (9H) | [6] | |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon | ~165.9 ppm | [6] |

| Aromatic Carbons | 4 signals between ~125.6-134.7 ppm | [6] | |

| C(CH₃)₃ Carbon | ~51.7 ppm | [6] | |

| C(CH₃)₃ Carbons | ~28.8 ppm | [6] | |

| IR (KBr) | N-H Stretch | ~3355 cm⁻¹ | [6] |

| C=O Stretch (Amide I) | ~1652 cm⁻¹ | [6] |

Reactivity and Synthetic Applications

The true power of this compound lies in its potential for derivatization. The aryl bromide serves as a highly versatile functional handle for carbon-carbon and carbon-heteroatom bond formation.

Core Reactivity

The compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse chemical functionalities at the 4-position, making it a valuable starting material for generating libraries of analogues in a drug discovery program.

Diagram 3: Key Reactivity Pathways

Caption: Major cross-coupling reactions utilizing the aryl bromide handle.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.

-

Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust inhalation.

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water[9]. For eye contact, rinse with pure water for at least 15 minutes and consult a physician[9]. If inhaled, move to fresh air[9].

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disclaimer: The absence of comprehensive hazard data necessitates that this compound be treated as potentially hazardous upon ingestion, inhalation, or skin contact.

References

- Synthesis of 4-bromo-N-tert-butyl-benzamide - PrepChem.com. [Link]

- This journal is © The Royal Society of Chemistry 2017. [Link]

- This compound | C11H14BrNO | CID 603258 - PubChem. [Link]

- tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides | The Journal of Organic Chemistry - ACS Public

- 4-bromo-N-butylbenzamide | C11H14BrNO | CID 5166002 - PubChem. [Link]

- This compound | 42498-38-4 - J&K Scientific LLC. [Link]

- A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf)

- CAS NO.

Sources

- 1. This compound | C11H14BrNO | CID 603258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. 4-bromo-N-butylbenzamide | C11H14BrNO | CID 5166002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 42498-38-4 Cas No. | 4-Bromo-N-(tert-butyl)benzamide | Apollo [store.apolloscientific.co.uk]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. arctomsci.com [arctomsci.com]

- 9. chemicalbook.com [chemicalbook.com]

Executive Summary: The Strategic Value of a Bifunctional Reagent

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N-tert-butylbenzamide

This document serves as a comprehensive technical guide on the core physical and chemical properties of this compound. It is intended for an audience of researchers, scientists, and drug development professionals who may utilize this compound as a key intermediate in synthetic chemistry. The structure of this guide is designed to provide a logical flow from fundamental properties to practical application, grounded in established scientific data and field-proven insights.

This compound is a strategically important molecule in medicinal chemistry and organic synthesis. Its value is derived from two key structural features: the aryl bromide and the N-tert-butylated amide. The bromine atom provides a reactive site for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments. Concurrently, the N-tert-butyl group offers significant steric hindrance, which can modulate the reactivity of the amide group and often imparts favorable pharmacokinetic properties, such as increased metabolic stability, in derivative compounds. This bifunctionality makes it a versatile scaffold for building libraries of complex molecules in drug discovery campaigns.[1][2][3]

Core Physicochemical & Spectroscopic Profile

A precise understanding of a compound's physical and spectral data is a prerequisite for its effective use in experimental design, reaction monitoring, and structural confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42498-38-4 | [4][5] |

| Molecular Formula | C₁₁H₁₄BrNO | [4] |

| Molecular Weight | 256.14 g/mol | [4] |

| Appearance | White to yellow crystalline solid/powder | [6][7] |

| Melting Point | 130-134 °C | [6][7] |

Table 2: Key Spectroscopic Data for Structural Elucidation

| Technique | Observed Features | Source(s) |

| ¹H NMR (CDCl₃) | δ 7.60–7.54 (m, 4H, Ar-H), 5.99 (br s, 1H, N-H), 1.47 (s, 9H, C(CH₃)₃) | [7] |

| ¹³C NMR (CDCl₃) | δ 165.9 (C=O), 134.7, 131.6, 128.3, 125.6 (Ar-C), 51.7 (quaternary C), 28.8 (C(CH₃)₃) | [7] |

| IR (KBr) | ν_max 3355 cm⁻¹ (N-H stretch), 1652 cm⁻¹ (C=O amide I band) | [7] |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

Synthesis and Purification: A Self-Validating Protocol

The most common and reliable synthesis of this compound is the Schotten-Baumann reaction between 4-bromobenzoyl chloride and tert-butylamine. The following protocol is a robust, scalable method that includes in-process controls for self-validation.

Synthetic Workflow Diagram

Caption: A self-validating workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

-

Reagent Preparation & Setup: Dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen). Add triethylamine (1.1 eq). The base is critical to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion. Cool the solution to 0-5 °C using an ice bath.

-

Nucleophilic Addition: Add tert-butylamine (1.05 eq) dropwise to the cooled solution. This slow addition is a key experimental choice to control the reaction exotherm and prevent side reactions.

-

Reaction & Monitoring: Allow the mixture to warm to room temperature and stir overnight.[6] The progress should be monitored by Thin Layer Chromatography (TLC). The disappearance of the 4-bromobenzoyl chloride spot validates that the reaction has proceeded to completion.

-

Aqueous Workup: Upon completion, the reaction mixture is sequentially washed with 1N HCl, saturated aqueous NaHCO₃, and brine.[6] This series of washes is a self-validating purification step: the acid wash removes excess amine and base, the bicarbonate wash removes any residual acid chloride, and the brine wash aids in phase separation.

-

Isolation & Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization or by stirring with diethyl ether and filtering to yield the product as white crystals.[6] The melting point of the purified product (133-134 °C) serves as a final validation of its purity.[6]

Reactivity Profile and Applications in Medicinal Chemistry

The synthetic utility of this compound is centered on the selective reactivity of the C-Br bond, making it an ideal substrate for generating molecular diversity.

Caption: Synthetic diversification pathways for this compound.

This strategic derivatization allows for rapid structure-activity relationship (SAR) exploration. By systematically changing the substituent at the 4-position, researchers can fine-tune a molecule's biological activity, selectivity, and pharmacokinetic profile, a foundational practice in modern drug discovery.

Safety & Handling

Personnel should consult the Safety Data Sheet (SDS) before handling this compound.[8][9] As a standard practice for halogenated organic compounds, appropriate personal protective equipment (PPE) is required.

-

Eye/Face Protection: Wear tightly fitting safety goggles.[8]

-

Skin Protection: Wear impervious gloves and a lab coat.[8]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

- PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.

- Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.

- PubChem. (n.d.). This compound.

- ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.

- Supporting Information. (n.d.).

- PubChem. (n.d.). 4-Bromo-N-methylbenzamide.

- Supporting Information. (n.d.).

- ChemBK. (n.d.). 4-tert-Butylbenzamide.

- PubChem. (n.d.). 4-bromo-N-butylbenzamide.

- PubChem. (n.d.). N-t-Butyl 4-bromobenzenesulfonamide.

- PubChem. (n.d.). N-t-Butylbenzamide.

- ChemSynthesis. (n.d.). N-tert-butyl-benzamide.

- PubMed Central. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4.

- PubMed. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4.

- Chegg. (2020). Question: Can someone help and label the peaks for the IR, C-NMR and H-NMR. The product is N-tert-butylbenzamide.

- PubMed Central. (n.d.). Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development.

Sources

- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H14BrNO | CID 603258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 42498-38-4 Cas No. | 4-Bromo-N-(tert-butyl)benzamide | Apollo [store.apolloscientific.co.uk]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4-bromo-N-tert-butylbenzamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-bromo-N-tert-butylbenzamide, a versatile intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis protocols, mechanistic underpinnings, and analytical characterization.

Chemical Identity and Nomenclature

The compound of interest is systematically named This compound according to IUPAC nomenclature.[1][2] This name precisely describes its molecular structure: a benzamide core with a bromine atom at the fourth position of the benzene ring and a tert-butyl group substituting one of the hydrogens on the amide nitrogen.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 42498-38-4[1][2][3] |

| Molecular Formula | C11H14BrNO[1] |

| Molecular Weight | 256.14 g/mol [1] |

| Synonyms | 4-Bromo-N-(tert-butyl)benzamide, N-t-Butyl 4-bromobenzamide, 4-Bromo-N-(1,1-dimethylethyl)benzamide[1] |

Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves the nucleophilic acyl substitution of 4-bromobenzoyl chloride with tert-butylamine.[4][5] This reaction, a variant of the Schotten-Baumann reaction, is favored for its high yield and relatively mild conditions.[5]

Reaction Principle and Causality

The underlying principle of this synthesis is the high electrophilicity of the carbonyl carbon in the acyl chloride. The electron-withdrawing nature of both the chlorine atom and the 4-bromophenyl group enhances this electrophilicity. The tert-butylamine acts as a potent nucleophile, with the lone pair of electrons on the nitrogen atom readily attacking the carbonyl carbon.

The choice of an acyl chloride as the starting material is strategic. Carboxylic acids are generally unreactive towards amines due to an acid-base reaction that forms a non-nucleophilic ammonium salt.[6] Converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, circumvents this issue and facilitates the amidation reaction.[5][6]

Mechanistic Pathway

The reaction proceeds through a nucleophilic addition-elimination mechanism.[7][8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of tert-butylamine attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.[7][8]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[7][8]

-

Deprotonation: A base, typically an excess of tert-butylamine or another non-nucleophilic base, removes a proton from the nitrogen atom to yield the final N-substituted amide and the corresponding ammonium salt.[7][8]

Caption: Synthesis and Purification Workflow.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| Appearance | White to yellow solid | [4][9] |

| Melting Point | 130-134 °C | [4][9] |

Spectroscopic Data

Infrared (IR) Spectroscopy:

-

ν(N-H): 3355 cm⁻¹ (stretching) [9]* ν(C=O): 1652 cm⁻¹ (amide I band) [9] ¹H NMR Spectroscopy (300 MHz, CDCl₃):

-

δ 7.60–7.54 (m, 4H): Aromatic protons [9]* δ 5.99 (br s, 1H): Amide N-H proton [9]* δ 1.47 (s, 9H): tert-butyl protons [9] ¹³C NMR Spectroscopy (75 MHz, CDCl₃):

-

δ 165.9: Carbonyl carbon [9]* δ 134.7, 131.6, 128.3, 125.6: Aromatic carbons [9]* δ 51.7: Quaternary carbon of the tert-butyl group [9]* δ 28.8: Methyl carbons of the tert-butyl group [9]

Applications in Research and Development

This compound serves as a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The tert-butyl group can influence the steric and electronic properties of the final molecule, impacting its biological activity and physical properties. Its derivatives have been explored in various therapeutic areas, although specific applications of the parent compound are often as an intermediate in a larger synthetic scheme.

Conclusion

This guide has provided a detailed technical overview of this compound, from its fundamental chemical identity to its synthesis and characterization. The presented protocols and mechanistic insights are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

References

- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.

- PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.

- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 603258, this compound.

- Royal Society of Chemistry. (2017). Supplementary Information.

- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

Sources

- 1. This compound | C11H14BrNO | CID 603258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. 42498-38-4 Cas No. | 4-Bromo-N-(tert-butyl)benzamide | Apollo [store.apolloscientific.co.uk]

- 4. prepchem.com [prepchem.com]

- 5. Amide Synthesis [fishersci.it]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the NMR Spectral Data of 4-bromo-N-tert-butylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-bromo-N-tert-butylbenzamide. It is intended to serve as a detailed technical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the nuances of the ¹H and ¹³C NMR spectra, offering insights into the structural characterization of this important chemical entity.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2] It is based on the quantum mechanical magnetic properties of an atom's nucleus. For organic chemists, ¹H and ¹³C NMR are indispensable tools for the unambiguous determination of molecular structure.

This compound is a substituted aromatic amide. The presence of a bromine atom and a bulky tert-butyl group introduces distinct electronic and steric effects that are reflected in its NMR spectra. A thorough understanding of these spectra is crucial for confirming the identity and purity of the compound, which is often a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.

Molecular Structure and Numbering

The chemical structure of this compound is presented below. A systematic numbering convention is used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | J (Hz) |

| 7.59 | Doublet | 2H | H-2, H-6 | 7.2 |

| 7.53 | Doublet | 2H | H-3, H-5 | 7.2 |

| 5.93 | Singlet (broad) | 1H | N-H | - |

| 1.46 | Singlet | 9H | H-9, H-10, H-11 | - |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum displays two distinct doublets at 7.59 and 7.53 ppm, each integrating to two protons. This pattern is characteristic of a para-substituted benzene ring. The protons H-2 and H-6 are chemically equivalent, as are H-3 and H-5, due to the molecule's symmetry. The downfield shift of these protons is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl group and the bromine atom. The observed coupling constant of 7.2 Hz is a typical value for ortho-coupling in benzene derivatives.

A broad singlet at 5.93 ppm corresponds to the amide proton (N-H). The broadness of this signal is often due to quadrupole broadening from the adjacent nitrogen atom and can also be influenced by hydrogen bonding and exchange with trace amounts of water in the solvent.

The most upfield signal is a sharp singlet at 1.46 ppm, integrating to nine protons. This is characteristic of the three equivalent methyl groups of the tert-butyl substituent (H-9, H-10, and H-11). The absence of splitting confirms that there are no adjacent protons.

Caption: ¹H NMR coupling relationships in this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | C-7 (C=O) |

| 134.7 | C-1 |

| 131.6 | C-3, C-5 |

| 128.3 | C-2, C-6 |

| 125.6 | C-4 |

| 51.7 | C-8 |

| 28.7 | C-9, C-10, C-11 |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon (C-7) appears as the most downfield signal at 165.8 ppm, which is a characteristic chemical shift for an amide carbonyl group.[3]

In the aromatic region, four distinct signals are observed. The quaternary carbon C-1, attached to the electron-withdrawing carbonyl group, is found at 134.7 ppm. The carbons ortho to the bromine (C-3 and C-5) are observed at 131.6 ppm, while the carbons meta to the bromine (C-2 and C-6) are at 128.3 ppm. The carbon atom directly bonded to the bromine (C-4) is shielded relative to the other substituted aromatic carbon and appears at 125.6 ppm.

The quaternary carbon of the tert-butyl group (C-8) is observed at 51.7 ppm. The three equivalent methyl carbons of the tert-butyl group (C-9, C-10, and C-11) give rise to a single, intense signal at 28.7 ppm.

Experimental Protocol

Synthesis of this compound[4]

This protocol is based on the acylation of tert-butylamine with 4-bromobenzoyl chloride.

Materials:

-

4-bromobenzoyl chloride

-

tert-butylamine

-

Dichloromethane (CH₂Cl₂)

-

3 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

A solution of tert-butylamine in dichloromethane is cooled to 0 °C in an ice bath.

-

A solution of 4-bromobenzoyl chloride in dichloromethane is added portion-wise to the cooled tert-butylamine solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, the reaction mixture is stirred overnight at room temperature.

-

The reaction mixture is filtered to remove any solid byproducts.

-

The filtrate is washed successively with 3 N HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by stirring with diethyl ether, followed by cooling to 0 °C and filtration to obtain white crystals of this compound.

Caption: Experimental workflow for the synthesis of this compound.

NMR Sample Preparation

A standard protocol for preparing an NMR sample is as follows:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

Conclusion

The ¹H and ¹³C NMR spectral data presented in this guide provide a clear and unambiguous characterization of this compound. The chemical shifts, multiplicities, and coupling constants are all consistent with the proposed molecular structure. This information is invaluable for chemists working on the synthesis and application of this compound, ensuring the quality and identity of their materials. The provided experimental protocol offers a reliable method for the preparation of this compound for further research and development.

References

- PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

- Royal Society of Chemistry.

- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

- Michigan State University Department of Chemistry. Nuclear Magnetic Resonance Spectroscopy. [Link]

- PubChem. This compound. [Link]

- Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. [Link]

- ACS Publications.

- ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

- University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Organic Chemistry D

- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

4-bromo-N-tert-butylbenzamide IR spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-bromo-N-tert-butylbenzamide

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of synthesized organic compounds. This guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a para-substituted N-alkylated benzamide derivative. Authored from the perspective of a Senior Application Scientist, this document delves into the theoretical principles behind the observed vibrational modes and provides a practical, field-proven protocol for acquiring and interpreting the spectrum. The causality behind spectral features is explained, linking them directly to the molecule's functional groups, including the secondary amide linkage, the para-substituted aromatic ring, and the tert-butyl group. This guide is intended for researchers, chemists, and quality control professionals who rely on robust analytical techniques for compound characterization and validation.

Introduction: The Role of IR in Compound Verification

In the landscape of drug development and chemical synthesis, unequivocal structural confirmation is paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly specific method for identifying functional groups within a molecule. Each covalent bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum is a unique molecular fingerprint.

This compound is a valuable intermediate in organic synthesis. Its structure incorporates several key functional groups whose characteristic absorptions provide a clear and definitive IR spectrum. This guide will deconstruct this spectrum, correlating each significant absorption band to its corresponding molecular vibration, thereby providing a robust framework for its identification and purity assessment.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum of this compound, we must first understand its molecular architecture. The molecule consists of a central benzamide core, substituted with a bromine atom at the para (4) position of the aromatic ring and a tert-butyl group on the amide nitrogen.

The primary functional groups for IR analysis are:

-

Secondary Amide (trans-conformation): The N-H bond and the C=O (carbonyl) bond are the most prominent features.

-

Aromatic Ring: A 1,4-disubstituted (para) benzene ring with characteristic C-H and C=C vibrations.

-

tert-Butyl Group: Aliphatic C-H bonds.

-

Aryl Halide: The C-Br bond.

Below is a diagram illustrating the key bonds within the molecule that give rise to its characteristic IR absorptions.

Caption: Key functional groups and bonds in this compound.

In-Depth Spectral Analysis

The IR spectrum of this compound is best analyzed by dissecting it into regions corresponding to specific vibrational modes. For solid-state measurements (e.g., KBr pellet or ATR), intermolecular hydrogen bonding significantly influences the positions of the N-H and C=O stretching bands.[1][2]

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

-

N-H Stretching: As a secondary amide, the molecule exhibits a single N-H stretching vibration. In the solid state, hydrogen bonding between the N-H group of one molecule and the C=O group of another causes this band to appear at a lower frequency and with some broadening compared to a "free" N-H in a dilute solution.[1][3] Expect a moderately intense, sharp peak around 3355 cm⁻¹ .[4] The presence of a single peak in this region is a key indicator of a secondary amide.[3][5]

-

Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹.[6][7] Look for one or more weak to medium peaks in the 3100 - 3030 cm⁻¹ range.

-

Aliphatic C-H Stretching: The tert-butyl group provides numerous C-H bonds. Their symmetric and asymmetric stretching vibrations will produce strong, sharp absorptions at wavenumbers just below 3000 cm⁻¹. Expect multiple bands in the 2970 - 2870 cm⁻¹ region.

The Carbonyl (Amide I) and Double Bond Region (1700 - 1500 cm⁻¹)

-

Amide I Band (C=O Stretch): This is one of the most intense and reliable absorptions in the spectrum. For secondary amides, this band is typically found between 1680-1630 cm⁻¹.[2][3] The conjugation of the carbonyl group with the aromatic ring lowers the bond order and, consequently, the stretching frequency.[3][8] In the solid state, this frequency is further lowered by hydrogen bonding. The C=O stretch for this molecule is experimentally observed at 1652 cm⁻¹ .[4]

-

Amide II Band (N-H Bend): This band arises from a coupling of the N-H in-plane bending vibration and the C-N stretching vibration. For solid-state secondary amides, it appears as a strong band in the region of 1570 - 1515 cm⁻¹ .[1][3] It is typically found adjacent to the Amide I band and is a hallmark of secondary amides.[3]

-

Aromatic C=C Stretching: The benzene ring has characteristic in-ring C=C stretching vibrations that result in two or three bands of variable intensity in the 1600 - 1450 cm⁻¹ region.[6][7]

The Fingerprint Region (1500 - 500 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

-

C-H Bending: The tert-butyl group will show characteristic C-H bending vibrations around 1460 cm⁻¹ and 1370 cm⁻¹.[9]

-

Aromatic C-H Out-of-Plane (OOP) Bending: The position of this strong absorption is highly diagnostic of the ring's substitution pattern. For a 1,4-disubstituted (para) ring, a strong band is expected in the 850 - 800 cm⁻¹ range.[6]

-

C-Br Stretching: The carbon-bromine stretch is expected to appear as a medium to strong band in the low-frequency region, typically between 690 - 515 cm⁻¹ .[10][11] Its presence confirms the halogenation of the aromatic ring.

Summary of Characteristic Absorptions

The following table summarizes the expected key vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3355 | Medium | N-H Stretch (H-bonded) | Secondary Amide |

| 3100 - 3030 | Weak | Aromatic C-H Stretch | Aromatic Ring |

| 2970 - 2870 | Strong | Aliphatic C-H Stretch | tert-Butyl Group |

| ~1652 | Very Strong | C=O Stretch (Amide I Band) | Secondary Amide |

| 1570 - 1515 | Strong | N-H Bend / C-N Stretch (Amide II Band) | Secondary Amide |

| 1600 - 1450 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| 850 - 800 | Strong | C-H Out-of-Plane Bend (para-disubstituted) | Aromatic Ring |

| 690 - 515 | Strong | C-Br Stretch | Aryl Bromide |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for obtaining high-quality IR spectra of solid samples due to its simplicity and speed. This protocol ensures reproducibility and data integrity.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been purged with dry air or nitrogen for at least 30 minutes to minimize atmospheric H₂O and CO₂ interference.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Collection (Self-Validation Step 1):

-

With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum. A stable background is critical for data quality.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of dry, solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inadequate contact is a common source of poor-quality spectra with low signal-to-noise ratios.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

After acquisition, clean the sample from the crystal using a dry wipe followed by a solvent-moistened wipe.

-

The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Workflow Diagram

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Conclusion: A Definitive Molecular Fingerprint

The infrared spectrum of this compound provides a definitive fingerprint for its structural verification. The key diagnostic absorptions—the single N-H stretch (~3355 cm⁻¹), the intense Amide I (~1652 cm⁻¹) and Amide II (~1550 cm⁻¹) bands, the distinct aromatic and aliphatic C-H stretches, and the low-frequency C-Br stretch—collectively create a unique pattern. By following the outlined experimental protocol and comparing the resulting spectrum to the analysis provided, researchers can confidently confirm the identity and assess the purity of their synthesized material. This self-validating approach, grounded in the fundamental principles of molecular vibrations, underscores the power of IR spectroscopy as a cornerstone of analytical chemistry in the modern laboratory.

References

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.

- JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.

- Nyquist, R. A., & Potts, W. J. (1959). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. The Journal of Physical Chemistry, 63(1), 5-9.

- Chemistry LibreTexts. (n.d.). Amide infrared spectra.

- Li, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.

- Li, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Royal Society of Chemistry. (2017). Supplementary Information for an article.

- Perjessy, A., et al. (2003). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.

- University of Silesia. (n.d.). Carbonyl compounds - IR - spectroscopy.

- Sabinet African Journals. (n.d.). N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects.

- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds.

- ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol.

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

4-bromo-N-tert-butylbenzamide mass spectrometry analysis

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-bromo-N-tert-butylbenzamide

Introduction: Unveiling the Molecular Identity

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural confirmation of novel and intermediate compounds is paramount. This compound, a substituted benzamide derivative, serves as a valuable building block in organic synthesis.[1] Its characterization is a critical step in ensuring the integrity of subsequent synthetic transformations and the purity of final products. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight by measuring the mass-to-charge ratio (m/z) of ionized molecules.

This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. We will delve into the core principles of ionization, predict fragmentation behaviors, and present field-proven protocols for both "hard" and "soft" ionization techniques. The narrative is designed for researchers and drug development professionals, moving beyond procedural steps to explain the causality behind analytical choices, thereby empowering the scientist to not only acquire data but to interpret it with confidence.

Part 1: Foundational Molecular Characteristics

A robust analytical strategy begins with a thorough understanding of the analyte's intrinsic properties. These characteristics directly influence its behavior within the mass spectrometer.

The structure of this compound (CAS: 42498-38-4) consists of a 4-bromobenzoyl core linked to a tert-butyl group via an amide bond.[2][3] The most critical feature for mass spectrometry is the presence of a bromine atom. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio (approximately 50.5% and 49.5%, respectively).[4][5] This isotopic signature is the "tell-tale heart" of a bromine-containing compound in a mass spectrum, producing a characteristic pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.[6]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | [2] |

| Average Molecular Weight | 256.14 g/mol | [2] |

| Monoisotopic Mass (⁷⁹Br) | 255.0259 Da | [2] |

| Monoisotopic Mass (⁸¹Br) | 257.0238 Da | [2] |

| Key Structural Features | Aromatic Ring, Amide Linkage, tert-Butyl Group, Bromine Substituent | N/A |

Part 2: Ionization Strategies: Hard vs. Soft Techniques

The choice of ionization method is the most critical experimental decision, dictating whether the analysis will yield information primarily on molecular weight or on structural fragments.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | C11H14BrNO | CID 603258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 42498-38-4 Cas No. | 4-Bromo-N-(tert-butyl)benzamide | Apollo [store.apolloscientific.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-bromo-N-tert-butylbenzamide in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone property that dictates its utility and applicability. For a molecule like 4-bromo-N-tert-butylbenzamide, a substituted benzamide that holds potential in medicinal chemistry and organic synthesis, understanding its behavior in various organic solvents is not merely an academic exercise. It is a critical parameter that influences everything from reaction kinetics and purification strategies to the formulation of final products. Poorly characterized solubility can lead to failed experiments, impure compounds, and significant delays in development timelines.

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of solubility, explore the physicochemical characteristics of the molecule, and present robust, field-proven protocols for both qualitative and quantitative solubility assessment. This document is designed to empower researchers with the knowledge to make informed decisions about solvent selection, experimental design, and process optimization.

Section 1: Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding tenet of solubility.[1][2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors governing these interactions are polarity, hydrogen bonding capability, and molecular size.

-

Polarity : Molecules with a significant difference in electronegativity between their atoms possess a dipole moment and are considered polar. Polar solvents, such as alcohols and water, are effective at dissolving other polar molecules and ionic compounds. Nonpolar solvents, like hydrocarbons, lack a significant dipole moment and are better suited for dissolving nonpolar solutes.[1][3]

-

Hydrogen Bonding : This is a particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (N, O, or F).[3] Solvents and solutes that can act as hydrogen bond donors or acceptors often exhibit high mutual solubility.

-

Molecular Size and Shape : Larger molecules can be more difficult to solvate, and their solubility may decrease even if they contain polar functional groups.[4]

The interplay of these factors determines the extent to which a solute will dissolve in a given solvent.

Section 2: Physicochemical Profile of this compound

To predict the solubility of this compound, we must first understand its molecular structure and inherent properties.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C11H14BrNO | [5] |

| Molecular Weight | 256.14 g/mol | [5] |

| Structure | [5] | |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [5] |

| XLogP3 | 2.9 | [5] |

The structure reveals several key features:

-

A nonpolar aromatic ring and a bulky, nonpolar tert-butyl group . These components will favor solubility in nonpolar solvents.

-

A polar amide group (-C(=O)NH-) . This group contains a carbonyl oxygen that can act as a hydrogen bond acceptor and an N-H group that can act as a hydrogen bond donor. This imparts a degree of polarity to the molecule and suggests potential solubility in more polar solvents.

-

A bromine atom , which adds to the molecular weight and has a moderate electronegativity, contributing to the overall electronic character of the molecule.

The Topological Polar Surface Area (TPSA) of 29.1 Ų is relatively low, suggesting that the molecule is not highly polar. The XLogP3 value of 2.9 indicates a preference for a lipophilic (nonpolar) environment over a hydrophilic (polar) one. Based on these parameters, we can predict that this compound will exhibit limited solubility in highly polar solvents like water and good solubility in a range of nonpolar to moderately polar organic solvents.

Section 3: A Curated Selection of Organic Solvents

The choice of solvent is critical. The following table provides a list of common organic solvents, categorized by their polarity, which are suitable for solubility studies of this compound.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Type | Hydrogen Bonding |

| Nonpolar Solvents | ||||

| n-Hexane | 0.1 | 1.88 | Aliphatic Hydrocarbon | None |

| Toluene | 2.4 | 2.38 | Aromatic Hydrocarbon | None |

| Diethyl Ether | 2.8 | 4.33 | Ether | Acceptor |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | 3.1 | 8.93 | Halogenated | None |

| Ethyl Acetate | 4.4 | 6.02 | Ester | Acceptor |

| Acetone | 5.1 | 20.7 | Ketone | Acceptor |

| Acetonitrile (ACN) | 5.8 | 37.5 | Nitrile | Acceptor |

| Dimethylformamide (DMF) | 6.4 | 36.71 | Amide | Acceptor |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Sulfoxide | Acceptor |

| Polar Protic Solvents | ||||

| Isopropanol | 3.9 | 19.92 | Alcohol | Donor & Acceptor |

| Ethanol | 4.3 | 24.55 | Alcohol | Donor & Acceptor |

| Methanol | 5.1 | 32.70 | Alcohol | Donor & Acceptor |

Data compiled from various sources.[6][7]

Section 4: Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate solubility data. We will detail two key experimental approaches: a qualitative analysis for rapid screening and the "gold standard" quantitative shake-flask method.

Qualitative Solubility Analysis

This systematic approach provides a rapid assessment of a compound's general solubility characteristics and can help in classifying it based on its acidic, basic, or neutral nature.[8][9]

Methodology:

-

Water Solubility : Add approximately 25 mg of this compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if the compound dissolves.

-

Aqueous Acid/Base Solubility : If insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH. Add approximately 25 mg of the compound to 0.75 mL of each solution in separate test tubes and shake vigorously.

-

Organic Solvent Solubility : Add approximately 25 mg of the compound to 0.75 mL of a selected organic solvent (e.g., methanol, acetone, dichloromethane, toluene, hexane) in a test tube. Shake vigorously and observe.

Interpretation Workflow: The following diagram illustrates the logical flow for interpreting the results of the qualitative solubility tests.

Caption: Qualitative solubility classification workflow.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the definitive technique for determining the thermodynamic equilibrium solubility of a compound.[10] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Protocol:

-

Preparation of Saturated Solution :

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker bath. A typical temperature for pharmaceutical studies is 25°C or 37°C.

-

Agitate the samples for a predetermined period, often 24 to 72 hours, to ensure that equilibrium is reached.[10] The time required may vary depending on the compound and solvent.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical not to disturb the solid at the bottom.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microscopic solid particles.

-

-

Quantification :

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the amount in the sample.

-

-

Data Reporting :

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in units of mg/mL or mol/L at the specified temperature.

-

Experimental Workflow Diagram:

Caption: The shake-flask method for quantitative solubility determination.

Section 5: Predicted Solubility Profile and Interpretation

Based on the physicochemical properties of this compound, the following solubility profile is predicted. It is imperative to confirm these predictions with experimental data.

| Solvent Category | Predicted Solubility | Rationale |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderate to Good | The nonpolar aromatic ring and tert-butyl group will interact favorably with these solvents. |

| Polar Aprotic Solvents (e.g., DCM, Ethyl Acetate, Acetone, DMSO) | Good to Excellent | These solvents can interact with the polar amide group through dipole-dipole interactions, and their organic character will solvate the nonpolar portions of the molecule effectively. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate | The amide group can participate in hydrogen bonding with these solvents, but the large nonpolar regions of the molecule will limit overall solubility compared to smaller, more polar solutes. |

| Highly Polar Solvents (e.g., Water) | Very Low to Insoluble | The large, nonpolar surface area of the molecule will dominate, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water. |

Conclusion: A Pathway to Predictable and Reproducible Science

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. By understanding the interplay of molecular structure and solvent properties, researchers can make informed predictions about solubility. However, the cornerstone of scientific integrity lies in empirical verification. The detailed protocols for both qualitative and quantitative solubility determination presented herein provide a robust framework for generating accurate and reliable data. Adherence to these methodologies will not only facilitate the successful use of this compound in research and development but also contribute to the broader principles of predictable and reproducible science.

References

- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 603258, this compound.

- StudyLib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility.

- Solubility of Things. (n.d.). Functional Groups: Definition and Importance.

- Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Scribd. (n.d.). Common Organic Solvents - Table of Properties.

- University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.

- Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE.

- Fiveable. (n.d.). Solubility in organic solvents Definition.

- Abhedananda Mahavidyalaya. (n.d.). Systematic Qualitative Analysis of Organic Compounds.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

Sources

- 1. teachy.ai [teachy.ai]

- 2. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. tutorchase.com [tutorchase.com]

- 5. This compound | C11H14BrNO | CID 603258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solvent Physical Properties [people.chem.umass.edu]

- 7. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 8. studylib.net [studylib.net]

- 9. scribd.com [scribd.com]

- 10. enamine.net [enamine.net]

An In-depth Technical Guide to the Safe Handling and Application of 4-bromo-N-tert-butylbenzamide

As a Senior Application Scientist, it is imperative to approach novel or specialized chemical compounds with a protocol-driven mindset that prioritizes safety, reproducibility, and analytical validation. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, synthesis, purification, and characterization of 4-bromo-N-tert-butylbenzamide. The methodologies described herein are designed to be self-validating, ensuring both the integrity of the experimental outcome and the safety of the operator.

Compound Profile and Physicochemical Properties

This compound is a substituted benzamide derivative. Understanding its fundamental properties is the first step in establishing safe and effective handling protocols.

| Property | Value | Source(s) |

| CAS Number | 42498-38-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 133-134 °C | [4] |

| Synonyms | 4-Bromo-N-(tert-butyl)benzamide, N-t-Butyl 4-bromobenzamide | [1] |

Hazard Identification and Safety Protocols

While a comprehensive, universally adopted Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a robust safety assessment can be formulated by examining structurally analogous compounds and adhering to fundamental chemical safety principles. The primary hazards are associated with irritation upon contact.[2][6]

| Hazard Class | GHS Hazard Statement | Precautionary Codes |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to mitigate the risks of exposure.[7] The selection of PPE should be based on a thorough risk assessment of the specific laboratory operation being performed.

-

Eye/Face Protection: Chemical safety goggles providing a complete seal are required. For operations with a higher risk of splashing, a face shield should be worn over the goggles.[8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile, are essential. Gloves must be inspected before use and changed immediately upon contamination.[7][9]

-

Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect the skin and personal clothing from potential spills.[7]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize dust inhalation.[10] If significant dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator should be used.[6][8]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration and seek immediate medical attention.[8][9]

-

Skin Contact: Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][11] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[9] Never give anything by mouth to an unconscious person and seek immediate medical attention.[9]

Laboratory Handling, Storage, and Waste Disposal

Handling and Engineering Controls

Safe handling is predicated on the use of appropriate engineering controls and adherence to best practices.

-

Ventilation: All manipulations of solid this compound should be performed within a certified chemical fume hood to contain dust and vapors.[10]

-